7-Chloroquinoline-4-carboxylic acid

FAP inhibitor Cancer-associated fibroblasts Dipeptidyl peptidase

The 4-carboxylate regiochemistry of this 7-chloroquinoline building block is essential for forming amide/ester conjugates with distinct hydrogen-bonding patterns critical for FAP and alkaline phosphatase inhibitor potency. Unlike its 3- or 5-carboxylate isomers, this specific scaffold achieves nanomolar activity against chloroquine-resistant P. falciparum strains and is the validated core for FAP-targeted prodrugs. Procure this ≥98% pure intermediate in kilogram quantities with defined specifications (moisture ≤0.5%) to ensure reproducible SAR and scalable route development.

Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
CAS No. 13337-66-1
Cat. No. B089183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroquinoline-4-carboxylic acid
CAS13337-66-1
Synonyms7-chloroquinoline-4-carboxylic acid
Molecular FormulaC10H6ClNO2
Molecular Weight207.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Cl)C(=O)O
InChIInChI=1S/C10H6ClNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14)
InChIKeyTXYVRYRRTQYTHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloroquinoline-4-carboxylic acid (CAS 13337-66-1) for Antimalarial and FAP Inhibitor Research: A Key 7-Chloro Scaffold


7-Chloroquinoline-4-carboxylic acid is a heterocyclic aromatic building block containing a quinoline core with a chlorine substituent at the 7-position and a carboxylic acid group at the 4-position [1]. It serves as a pivotal intermediate in the synthesis of antimalarial agents, notably in the production of chloroquine and its derivatives, and has been identified as a key structural component in inhibitors of Fibroblast Activation Protein (FAP) [2]. The compound is commercially available with purity levels ranging from 95% to 98% (HPLC) and is supplied in solid form up to kilogram scale [3].

Why 7-Chloroquinoline-4-carboxylic acid (CAS 13337-66-1) Cannot Be Replaced by Other Quinoline Isomers


The position of the carboxylic acid group on the quinoline ring dictates both synthetic utility and biological activity. 7-Chloroquinoline-4-carboxylic acid features a 4-carboxylate moiety, which is essential for forming amide and ester derivatives via standard coupling reactions. This specific regiochemistry is non-interchangeable with the 3-carboxylate or 5-carboxylate isomers, as their distinct electronic and steric environments lead to divergent reactivity profiles and different biological outcomes [1]. For instance, the 4-carboxylate is directly conjugated with the quinoline nitrogen, enabling unique hydrogen-bonding patterns in target proteins such as FAP and alkaline phosphatases, a property lost in isomers with meta- or para-like carboxylate placements [2]. Substituting this compound with a different isomer can result in synthetic failure or a complete loss of desired biological activity, as demonstrated in SAR studies where positional changes of substituents on the quinoline core markedly alter inhibitory potency [3].

Quantitative Differentiation of 7-Chloroquinoline-4-carboxylic acid (CAS 13337-66-1) from Close Analogs


FAP Inhibition: 7-Chloroquinoline-4-carboxylic acid vs. Unsubstituted Quinoline-4-carboxylic acid

In the development of Fibroblast Activation Protein (FAP) inhibitors, the 7-chloro substituent is a critical determinant of potency. 7-Chloroquinoline-4-carboxylic acid served as the core scaffold for a series of compounds that achieved IC50 values as low as 0.07 µM against purified FAP [1]. In contrast, the analogous unsubstituted quinoline-4-carboxylic acid, when evaluated as a control, exhibited no significant inhibition (IC50 > 100 µM) under identical assay conditions [1]. This demonstrates that the 7-chloro group is not merely a passive structural feature but a key pharmacophoric element for engaging the FAP active site.

FAP inhibitor Cancer-associated fibroblasts Dipeptidyl peptidase

Antimalarial Activity: 7-Chloroquinoline Moiety vs. Mefloquine Moiety in Hybrid Molecules

When conjugated to dihydropyrimidinone (DHPM) partners via click chemistry, hybrids bearing the 7-chloroquinoline moiety consistently outperformed those with a mefloquine moiety. Four distinct 7-chloroquinoline-containing hybrids exhibited antimalarial activity below 1 µM (ranging from 138 to 567 nM) against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of Plasmodium falciparum [1]. In the same study, hybrids synthesized with a mefloquine moiety showed inferior activity, failing to achieve sub-micromolar potency and performing worse than both chloroquine and the 7-chloroquinoline hybrids [1]. This establishes the 7-chloroquinoline substructure as a superior warhead for generating potent antiplasmodial agents in this chemotype.

Antimalarial Plasmodium falciparum Chloroquine resistance

Synthetic Yield: Hydrolysis of 7-Chloroquinoline-4-carbonitrile vs. Alternative Routes

A reliable and scalable method for preparing 7-chloroquinoline-4-carboxylic acid involves the basic hydrolysis of 7-chloroquinoline-4-carbonitrile, which proceeds with a 60% isolated yield after simple acidification and filtration . While this yield is moderate, it represents a straightforward, single-step conversion from a readily accessible nitrile precursor. Alternative synthetic routes, such as those starting from 4,7-dichloroquinoline, require multiple steps including selective reduction and palladium-catalyzed cross-coupling, which, while versatile for generating diverse derivatives, are more operationally complex and often have lower overall yields for the specific carboxylic acid target [1]. The nitrile hydrolysis route offers a direct and reproducible entry point for researchers who require the core acid as a starting material.

Organic synthesis Process chemistry Yield optimization

Commercial Purity: 7-Chloroquinoline-4-carboxylic acid vs. 7-Chloroquinoline-3-carboxylic acid

The 4-carboxylic acid isomer (CAS 13337-66-1) is widely available from major chemical suppliers with a consistently high purity of ≥97% (often 98% by HPLC) . In contrast, the 3-carboxylic acid isomer (CAS 892874-49-6) is less common, and its purity specifications are less frequently disclosed or validated at the same level. For the 5-carboxylic acid isomer (CAS 1936252-00-4), while available, it is a much more recent entry to the market and is primarily offered by specialty vendors, often at a higher cost and with more variable purity . The established supply chain and rigorous quality control for the 4-isomer reduce the risk of batch-to-batch variability, which is a critical factor in reproducible medicinal chemistry and assay development.

Building block Purity Procurement

Optimal Research Applications for 7-Chloroquinoline-4-carboxylic acid (CAS 13337-66-1)


Development of Next-Generation FAP Inhibitors for Oncology

7-Chloroquinoline-4-carboxylic acid is an essential starting material for synthesizing potent inhibitors of Fibroblast Activation Protein (FAP), a serine protease overexpressed in the stroma of over 90% of epithelial tumors [1]. The 7-chloro substituent is critical for achieving nanomolar potency, as evidenced by the >1,400-fold increase in IC50 compared to unsubstituted analogs. Researchers in cancer biology and medicinal chemistry should procure this specific building block to construct focused libraries of FAP-targeted therapeutics, radiopharmaceuticals, or FAP-activated prodrugs.

Synthesis of Novel Antimalarial Hybrids to Overcome Drug Resistance

The 7-chloroquinoline core is a validated pharmacophore for antimalarial drug discovery, and its carboxylic acid derivative at the 4-position provides a convenient handle for conjugation via amide or ester linkages [2]. Direct evidence shows that hybrids incorporating this scaffold achieve sub-micromolar IC50 values against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains, outperforming mefloquine-based hybrids [2]. This compound is therefore ideal for medicinal chemists aiming to synthesize new chemical entities that target the parasite's food vacuole while evading known resistance mechanisms.

Scalable Synthesis of Quinoline-Based Drug Intermediates

For process chemists, 7-chloroquinoline-4-carboxylic acid is a practical intermediate. Its synthesis via nitrile hydrolysis is well-documented with a 60% yield under straightforward conditions (NaOH in methanol at 68 °C), making it accessible for in-house production if desired . Furthermore, its commercial availability in kilogram quantities with high purity (≥97%) and defined specifications (moisture ≤0.5%) from reputable suppliers makes it a reliable and scalable building block for industrial research and early-stage development [3].

Building Block for Alkaline Phosphatase Inhibitor Discovery

Quinoline-4-carboxylic acid has been established as a highly potent scaffold for developing inhibitors of human alkaline phosphatases, which are targets for various metabolic and bone disorders [4]. The 7-chloro derivative, in particular, is a key synthetic intermediate for exploring SAR around this chemotype. Its use ensures that the core pharmacophoric elements (the 4-carboxylate and the 7-chloro substituent) are correctly positioned, which is crucial for achieving the strong binding interactions observed in molecular modeling studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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